Ketimine Formation: Exclusive E-Isomer Selectivity of the Methyl Isopropyl Ketimine Versus Structurally Similar Dialkyl Ketimines
During Ti(OEt)₄-mediated condensation of (S)-tert-butanesulfinamide with ketones, the target ketimine 2e (R₁ = Me, R₂ = i-Pr) was obtained in 88% yield with only the E-isomer detected by ¹H and ¹³C NMR (>99:1 E:Z). In directly comparable experiments within the same study, the closely related dialkyl ketimine 2f (R₁ = Me, R₂ = n-Bu) gave a significantly eroded E:Z ratio of 5:1 (83:17) under identical condensation conditions, and ketimine 2c (R₁ = Me, R₂ = Ph) produced only a single isomer but at a lower yield of 66% [1]. This demonstrates that the methyl/isopropyl substitution pattern uniquely delivers both high yield and exclusive geometric control, whereas even a modest change from i-Pr to n-Bu degrades the E:Z ratio from >99:1 to 5:1.
| Evidence Dimension | Ketimine E:Z geometric isomer ratio and isolated yield |
|---|---|
| Target Compound Data | Ketimine 2e: Yield 88%, E:Z >99:1 (only E isomer detected) |
| Comparator Or Baseline | Ketimine 2f (Me/n-Bu): Yield 77%, E:Z 5:1; Ketimine 2c (Me/Ph): Yield 66%, single isomer; Ketimine 2a (Me/Me): Yield 84%, single isomer; Ketimine 2b (n-Bu/n-Bu): Yield 87%, single isomer; Ketimine 2d (i-Pr/Ph): Yield 77%, single isomer |
| Quantified Difference | E:Z ratio of target (2e) is >99:1 vs. 5:1 for 2f — a >16-fold improvement in geometric purity; yield of 2e (88%) exceeds that of 2f (77%) by 11 percentage points |
| Conditions | Ti(OEt)₄ (2.0 equiv) in THF, 60–75 °C; ratios determined by ¹H NMR in CDCl₃ [1] |
Why This Matters
Ketimine geometry directly governs the facial selectivity in nucleophilic additions; an E:Z ratio of 5:1 (2f) inherently limits the maximum diastereomeric ratio achievable in the subsequent C–C bond-forming step, whereas the exclusive E geometry of 2e removes this limitation entirely.
- [1] Cogan, D. A.; Ellman, J. A. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. J. Am. Chem. Soc. 1999, 121, 268–269. DOI: 10.1021/ja983217q. View Source
